

An In-depth Technical Guide to R6G Azide, 5-Isomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R6G azide, 5-isomer*

Cat. No.: *B15341099*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) azide, 5-isomer, is a fluorescent dye belonging to the rhodamine family, a class of compounds widely recognized for their utility in various biological and chemical research applications. This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and applications of the 5-isomer of R6G azide, with a focus on its use in bioconjugation via click chemistry.

Chemical Structure and Formula

The precise chemical structure of the 5-isomer of Rhodamine 6G azide is crucial for understanding its reactivity and functionality. The azide group is attached to the rhodamine core via a linker at the 5-position of the bottom phenyl ring.

Chemical Formula: $C_{30}H_{32}N_6O_4$ [1]

Molecular Weight: 540.6 g/mol [1]

CAS Number: 2135330-71-9 [1][2][3]

The core structure is the xanthene ring system characteristic of rhodamine dyes, which is responsible for its fluorescent properties. The presence of the azide ($-N_3$) group allows for its

specific reaction with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Physicochemical and Spectroscopic Properties

The photophysical properties of **R6G azide, 5-isomer**, make it a valuable tool for fluorescence-based detection methods. A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	519 nm	[1]
Emission Maximum (λ_{em})	546 nm	[1]
Molar Extinction Coefficient (ϵ)	$116,000 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Fluorescence Quantum Yield (Φ)	0.95	[1]
Solubility	Good in DMF, DMSO, and alcohols	[1]

Synthesis

While a detailed, step-by-step synthesis protocol for **R6G azide, 5-isomer** is not readily available in peer-reviewed literature, the general synthetic strategy for isomerically pure functionalized rhodamine dyes involves the use of phthalaldehydic acids as replacements for anhydrides to avoid the formation of regioisomers. This method allows for the direct synthesis of single-isomer tetramethylrhodamines. The synthesis of rhodamine derivatives can also be achieved through microwave-assisted reactions, which can offer faster reaction times and reduced use of harsh solvents.

A general approach to synthesizing functionalized rhodamines involves the condensation of a substituted phthalaldehydic acid with 3-aminophenol derivatives. For R6G, this would involve derivatives of 3-ethylaminophenol. Subsequent modification of a carboxylic acid precursor at the 5-position with an azide-containing linker would yield the final product.

Experimental Protocols

The primary application of **R6G azide, 5-isomer**, is in the labeling of biomolecules through click chemistry. Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling alkyne-modified oligonucleotides.

Protocol: Labeling of Alkyne-Modified Oligonucleotides with R6G Azide, 5-Isomer

Materials:

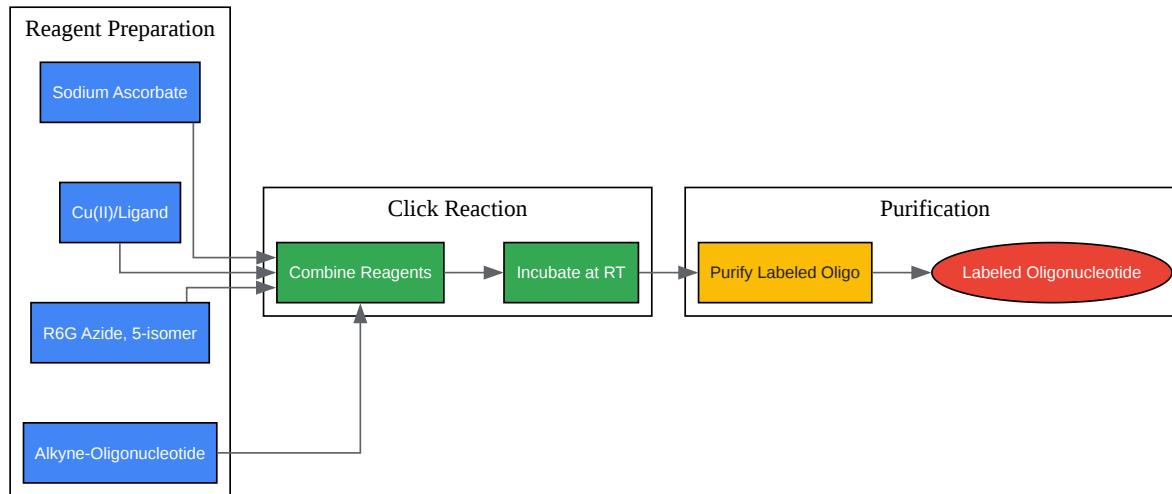
- Alkyne-modified oligonucleotide
- **R6G azide, 5-isomer** (10 mM stock solution in DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Sodium ascorbate (freshly prepared solution)
- DMSO
- Nuclease-free water
- Appropriate buffers (e.g., phosphate buffer)

Procedure:

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of **R6G azide, 5-isomer**, in anhydrous DMSO.
 - Prepare a stock solution of the copper catalyst by premixing CuSO_4 and the ligand (THPTA or TBTA) in a suitable buffer.
 - Prepare a fresh stock solution of sodium ascorbate in nuclease-free water.

- Reaction Setup:

- In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer.
- Add the **R6G azide, 5-isomer**, stock solution to the oligonucleotide solution. The molar ratio of azide to alkyne should be optimized but is typically in slight excess.
- Add the premixed copper catalyst solution to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.


- Incubation:

- Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed in the dark to protect the fluorophore from photobleaching.

- Purification:

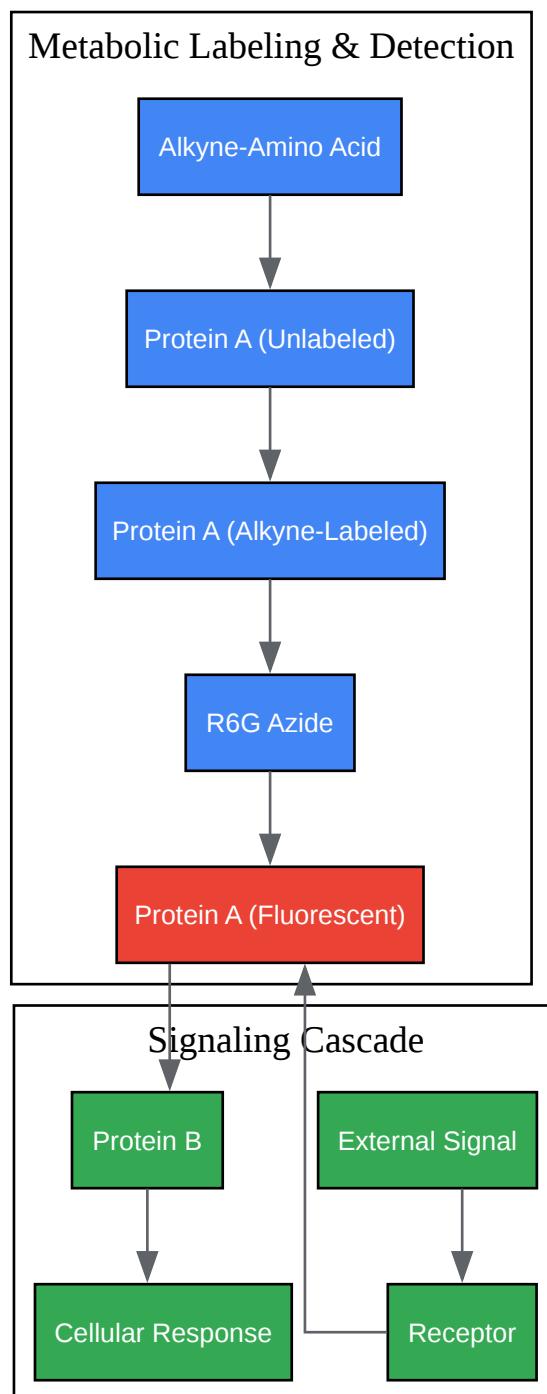
- The labeled oligonucleotide can be purified from unreacted dye and catalyst using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Logical Workflow for Oligonucleotide Labeling

[Click to download full resolution via product page](#)

Caption: Workflow for labeling alkyne-modified oligonucleotides.

Applications


R6G azide, 5-isomer, is a versatile tool for a range of applications in molecular biology, cell biology, and drug development.

- Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and dynamics.
- Flow Cytometry: Cells labeled with R6G azide can be identified and quantified based on their fluorescence intensity.
- Nucleic Acid Labeling: Site-specific labeling of DNA and RNA for applications in genomics, transcriptomics, and diagnostics.^[4]

- Metabolic Labeling: In conjunction with metabolic incorporation of alkyne-modified precursors (e.g., sugars, amino acids, nucleosides), R6G azide can be used to visualize newly synthesized biomolecules.

Signaling Pathway Visualization (Hypothetical Example)

While R6G azide itself is not part of a signaling pathway, it can be used to visualize components of such pathways. For instance, if a protein in a signaling cascade is metabolically labeled with an alkyne-containing amino acid, subsequent reaction with R6G azide would allow for its fluorescent detection.

[Click to download full resolution via product page](#)

Caption: Visualization of a signaling protein via click chemistry.

Conclusion

R6G azide, 5-isomer, is a powerful fluorescent probe for the specific labeling of alkyne-modified biomolecules. Its bright fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an invaluable tool for researchers in various scientific disciplines. The protocols and data presented in this guide provide a foundation for the successful application of this versatile reagent in experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 2. R6G azide, 5-isomer, 2135330-71-9 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to R6G Azide, 5-Isomer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15341099#r6g-azide-5-isomer-chemical-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com